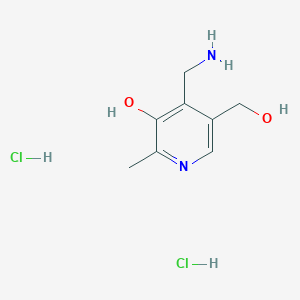

Pyridoxamine, dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWCOANXZNKMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045088 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17040 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

524-36-7, 1173023-45-4 | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173023-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Pyridoxamine Dihydrochloride in the Inhibition of Advanced Glycation End Products (AGEs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a potent inhibitor of AGE formation. This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which pyridoxamine mitigates the formation of AGEs. We will delve into its role in trapping reactive carbonyl species, chelating catalytic metal ions, and scavenging reactive oxygen species. This guide will further present quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction to Advanced Glycation and the Role of Pyridoxamine

The Maillard reaction, a non-enzymatic browning reaction, is the fundamental process underlying the formation of AGEs. It begins with the condensation of a reducing sugar with a free amino group of a biological macromolecule, forming a reversible Schiff base that rearranges to a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions of these early glycation products lead to the irreversible formation of a diverse array of AGEs. These products can induce cellular dysfunction through protein cross-linking, activation of pro-inflammatory signaling pathways, and generation of oxidative stress.

Pyridoxamine (PM), one of the natural forms of vitamin B6, has demonstrated significant therapeutic potential as an inhibitor of AGE formation.[1] Its mechanism is not singular but rather a combination of complementary actions that intervene at multiple stages of the glycation cascade.

The Multifaceted Mechanism of Action of Pyridoxamine

Pyridoxamine dihydrochloride employs a multi-pronged approach to inhibit the formation of AGEs, primarily through three key mechanisms: the trapping of reactive carbonyl species (RCS), the chelation of metal ions, and the scavenging of reactive oxygen species (ROS).[2][3]

Trapping of Reactive Carbonyl Species (RCS)

Reactive carbonyl species, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are highly reactive intermediates formed during the degradation of glucose and Amadori products.[4] These RCS are potent precursors of AGEs. Pyridoxamine, with its primary amino group, acts as an effective scavenger of these carbonyl compounds.[4][5] The reaction between pyridoxamine and an RCS forms a stable, non-toxic adduct, thereby preventing the RCS from reacting with biological macromolecules and forming AGEs.[4] Studies have shown that pyridoxamine is particularly active towards malondialdehyde and can also effectively quench methylglyoxal and glyoxal.[6]

dot

Caption: Pyridoxamine trapping of reactive carbonyl species.

Chelation of Metal Ions

The oxidation of Amadori products, a critical step in the formation of many AGEs, is often catalyzed by transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[2][7] Pyridoxamine possesses the ability to form stable complexes with these metal ions, effectively sequestering them and preventing their participation in redox cycling.[7][8] This chelation activity inhibits the metal-catalyzed oxidative degradation of Amadori intermediates, thereby reducing the formation of RCS and subsequent AGEs.[1] The strong stability of pyridoxamine-metal complexes is considered a key factor in its post-Amadori inhibitory action.[7]

dot

References

- 1. Pyridoxamine: the many virtues of a maillard reaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. A post-Amadori inhibitor pyridoxamine also inhibits chemical modification of proteins by scavenging carbonyl intermediates of carbohydrate and lipid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Agents Targeting Reactive Carbonyl Species against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pyridoxamine action on Amadori compounds: A reexamination of its scavenging capacity and chelating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of Pyridoxamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention for its potent antioxidant capabilities, extending beyond its traditional role as a coenzyme. Marketed often as its stable salt, Pyridoxamine dihydrochloride, its primary therapeutic interest stems from its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.[1][2][3] This technical guide delineates the multifaceted antioxidant mechanisms of Pyridoxamine, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes its modes of action. The core antioxidant strategies of Pyridoxamine include direct scavenging of reactive oxygen species (ROS), chelation of catalytic metal ions, and trapping of reactive carbonyl species (RCS) that are precursors to AGEs and ALEs.[3][4][5][6]

Core Antioxidant Mechanisms of Pyridoxamine

Pyridoxamine's protective effects against oxidative stress are not mediated by a single pathway but rather by a synergistic combination of at least three distinct mechanisms.

Inhibition of Advanced Glycation & Lipoxidation End-products (AGEs/ALEs)

The most extensively studied property of Pyridoxamine is its capacity to inhibit the non-enzymatic glycation and lipoxidation of proteins.[1] AGEs and ALEs are formed when reducing sugars or lipid peroxidation products react with proteins, leading to structural and functional alterations that contribute to pathology.[7][8]

Pyridoxamine intervenes primarily by trapping the reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone) and lipid-derived aldehydes (e.g., malondialdehyde (MDA), 4-hydroxynonenal (HNE), 4-oxo-2(E)-nonenal (ONE)) that arise during these processes.[2][8][9] By reacting with these carbonyl species, Pyridoxamine forms stable adducts, effectively preventing them from cross-linking with proteins.[9][10] This "carbonyl quenching" activity is a key aspect of its post-Amadori inhibitory action, blocking the conversion of early glycation products into pathogenic AGEs.[1][3]

References

- 1. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridoxamine: another vitamin for sickle cell disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 7. iris.unito.it [iris.unito.it]

- 8. morelife.org [morelife.org]

- 9. Inhibition effect of pyridoxamine on lipid hydroperoxide-derived modifications to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pyridoxamine Dihydrochloride in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a fundamental process in both food chemistry and pathophysiology. In biological systems, this reaction leads to the formation of Advanced Glycation End-products (AGEs), a heterogeneous group of compounds implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. Pyridoxamine dihydrochloride, a vitamer of vitamin B6, has emerged as a potent inhibitor of the Maillard reaction, demonstrating significant potential in mitigating the deleterious effects of AGEs. This technical guide provides an in-depth analysis of the multifaceted role of pyridoxamine dihydrochloride in inhibiting the Maillard reaction, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to evaluate its efficacy.

Introduction to the Maillard Reaction and Advanced Glycation End-products (AGEs)

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, lipid, or nucleic acid. This initial reaction forms a reversible Schiff base, which subsequently rearranges to a more stable Amadori product.[1] Over time, the Amadori product undergoes a series of irreversible reactions, including oxidation, dehydration, and condensation, leading to the formation of a diverse group of compounds collectively known as Advanced Glycation End-products (AGEs).[1]

AGEs can be categorized into fluorescent and non-fluorescent cross-linking and non-cross-linking species. Key examples include pentosidine (fluorescent, cross-linking), Nε-(carboxymethyl)lysine (CML) (non-fluorescent, non-cross-linking), and Nε-(carboxyethyl)lysine (CEL) (non-fluorescent, non-cross-linking). The accumulation of AGEs in tissues contributes to cellular dysfunction and pathology through several mechanisms, including the cross-linking of proteins, which alters their structure and function, the generation of reactive oxygen species (ROS), and the interaction with the Receptor for Advanced Glycation End-products (RAGE), triggering inflammatory and fibrotic signaling pathways.[2][3]

Pyridoxamine Dihydrochloride: A Multi-faceted Inhibitor of the Maillard Reaction

Pyridoxamine (PM), one of the three natural forms of vitamin B6, has been extensively investigated for its ability to inhibit the Maillard reaction and the formation of AGEs.[4][5] Its dihydrochloride salt is the stable form commonly used in research and clinical studies. Pyridoxamine's inhibitory effects are not attributed to a single mechanism but rather to a combination of complementary actions that target different stages of the Maillard reaction cascade.

Scavenging of Reactive Carbonyl Species (RCS)

A primary mechanism by which pyridoxamine inhibits AGE formation is through the trapping of highly reactive dicarbonyl intermediates, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG).[6][7] These RCS are key precursors in the conversion of Amadori products to AGEs. Pyridoxamine's free amino group readily reacts with the carbonyl groups of these intermediates, forming stable adducts that are subsequently eliminated, thereby preventing them from reacting with proteins and other biological molecules.[6]

Scavenging of Reactive Oxygen Species (ROS)

The advanced stages of the Maillard reaction are characterized by significant oxidative stress, with the generation of ROS such as the hydroxyl radical (•OH) and superoxide anion (O2•−). These ROS can accelerate the formation of AGEs. Pyridoxamine has been shown to possess antioxidant properties, capable of scavenging these reactive species.[8][9] This antioxidant activity contributes to its overall inhibitory effect on the Maillard reaction by reducing the oxidative conversion of early glycation products to AGEs.

Metal Ion Chelation

Transition metal ions, such as copper (Cu2+) and iron (Fe3+), can catalyze the auto-oxidation of glucose and the oxidative degradation of Amadori products, thereby promoting AGE formation. Pyridoxamine can form stable complexes with these metal ions, effectively sequestering them and inhibiting their catalytic activity in the Maillard reaction.[8]

Quantitative Effects of Pyridoxamine on Maillard Reaction Products

Numerous in vitro and in vivo studies have demonstrated the efficacy of pyridoxamine in reducing the formation of various Maillard reaction products. The following tables summarize key quantitative findings from selected studies.

In Vitro Studies

| Model System | Pyridoxamine Concentration | Measured Parameter | % Inhibition / Reduction | Reference |

| Glucose/Asparagine | Not Specified | Acrylamide formation | Up to 51% | Not Specified |

| Lens proteins + Methylglyoxal | Concentration-dependent | Methylglyoxal-derived AGEs | Significant | [7] |

| BSA + Malondialdehyde | Not Specified | Lipofuscin-like fluorescence | Significant | Not Specified |

In Vivo Animal Studies (Streptozotocin-Induced Diabetic Rats)

| Treatment | Duration | Tissue/Fluid | Measured Parameter | % Reduction vs. Diabetic Control | Reference |

| Pyridoxamine (1 g/L in drinking water) | 29 weeks | Retina | Nε-(carboxymethyl)lysine (CML) | Significant | [10] |

| Pyridoxamine | Not Specified | Plasma proteins | Pentosidine | ~30% | [7] |

| Pyridoxamine | Not Specified | Plasma proteins | Protein carbonyls | ~30% | [7] |

| Pyridoxamine | Not Specified | Plasma | Thiobarbituric acid reactive substances (TBARS) | ~22% | [7] |

| Pyridoxamine (100 mg/kg/day) | 4 weeks | Adipose tissue | Nε-(carboxyethyl)lysine (CEL) | Significant | [11] |

Clinical Trials (Patients with Diabetic Nephropathy)

| Study | Pyridoxamine Dose | Duration | Primary Outcome | Result | Reference |

| Phase 2 (Merged Data) | 50 mg or 250 mg twice daily | 24 weeks | Change in serum creatinine | Significant reduction (p < 0.03) | [12][13] |

| Phase 2 (Subgroup analysis) | 50 mg or 250 mg twice daily | 24 weeks | Change in serum creatinine in patients with baseline SCr ≥1.3 mg/dl | Significant reduction (p = 0.007) | [12] |

| Phase 3 Pilot | Not Specified | 52 weeks | Change in serum creatinine | No significant overall effect, but trend for benefit in patients with less renal impairment | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of pyridoxamine in the Maillard reaction.

Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)

Objective: To create an in vivo model of diabetic nephropathy to study the effects of pyridoxamine.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

5% sucrose solution

-

Glucometer and test strips

-

Metabolic cages for urine collection

Protocol:

-

Fast rats overnight (12-16 hours) with free access to water.

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 45-65 mg/kg body weight.

-

Administer the STZ solution via a single intraperitoneal (IP) or intravenous (IV) injection.[14][15]

-

Immediately after STZ administration, provide the rats with a 5% sucrose solution for 24 hours to prevent initial hypoglycemia.[15]

-

Monitor blood glucose levels 48-72 hours post-injection from a tail vein blood sample using a glucometer. Rats with blood glucose levels >250-300 mg/dL are considered diabetic.[15][16]

-

House the diabetic rats in metabolic cages to collect 24-hour urine samples for the measurement of albumin and creatinine.

-

Initiate treatment with pyridoxamine dihydrochloride, typically administered in the drinking water (e.g., 1 g/L) or by oral gavage.

-

Monitor body weight, food and water intake, blood glucose, and urinary albumin excretion throughout the study period (typically 8-29 weeks).

-

At the end of the study, collect blood and tissues (e.g., kidneys, aorta) for analysis of AGEs, oxidative stress markers, and histopathology.

Quantification of Advanced Glycation End-products (AGEs) by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of total AGEs in biological samples.

Materials:

-

Microtiter plate pre-coated with an AGE-conjugate (e.g., AGE-BSA)

-

AGE standards (e.g., AGE-BSA of known concentration)

-

Unknown samples (e.g., serum, plasma, tissue homogenates)

-

Anti-AGE primary antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the AGE standard to generate a standard curve.

-

Add 50 µL of the standards and unknown samples to the wells of the AGE-coated microtiter plate in duplicate.[17]

-

Incubate for 10 minutes at room temperature on an orbital shaker.[17]

-

Add 50 µL of the diluted anti-AGE primary antibody to each well.[17]

-

Incubate for 1 hour at room temperature on an orbital shaker.[17]

-

Wash the plate three times with 250 µL of wash buffer per well.[17]

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[17]

-

Incubate for 1 hour at room temperature on an orbital shaker.[17]

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 2-30 minutes, or until color develops.[17]

-

Stop the reaction by adding 100 µL of stop solution to each well.[17]

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of AGEs in the unknown samples by interpolating from the standard curve. The absorbance is inversely proportional to the amount of AGEs in the sample.

Quantification of Pentosidine by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentration of the specific fluorescent AGE, pentosidine, in biological samples.

Materials:

-

Biological sample (e.g., serum, plasma, hydrolyzed tissue)

-

6 M Hydrochloric acid (HCl)

-

Heating block or oven

-

Nitrogen evaporator

-

Solid-phase extraction (SPE) C18 cartridges (optional)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A: Acetonitrile

-

Mobile phase B: 0.1% Heptafluorobutyric acid (HFBA) in water

-

Pentosidine standard

Protocol:

-

Acid Hydrolysis:

-

To 100 µL of sample, add an equal volume of 6 M HCl.

-

Hydrolyze the mixture at 110°C for 16-24 hours in a sealed tube.

-

Cool the hydrolysate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in mobile phase B.

-

-

HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 328-335 nm and an emission wavelength of 378-385 nm.[18][19]

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the reconstituted sample onto the column.

-

Elute pentosidine using a gradient of mobile phase A and B. A typical gradient might be:

-

0-3 min: 10% A

-

3-24 min: Linear gradient to 22% A

-

24-33 min: Linear gradient to 95% A

-

Followed by re-equilibration to initial conditions.[18]

-

-

Identify the pentosidine peak by comparing its retention time to that of the pentosidine standard.

-

Quantify the pentosidine concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of the pentosidine standard.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the Maillard reaction and the action of pyridoxamine.

Caption: Simplified schematic of the Maillard reaction pathway leading to the formation of AGEs.

References

- 1. benchchem.com [benchchem.com]

- 2. Protective Effects of Pyridoxamine Supplementation in the Early Stages of Diet-Induced Kidney Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RAGE Pathway in Skin Pathology Development: A Comprehensive Review of Its Role and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridorin in type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www3.nd.edu [www3.nd.edu]

- 7. morelife.org [morelife.org]

- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Reduction of Methylglyoxal-Induced Glycation by Pyridoxamine Improves Adipose Tissue Microvascular Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. criver.com [criver.com]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Frontiers | Sinapic Acid Ameliorates the Progression of Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats via NRF2/HO-1 Mediated Pathways [frontiersin.org]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pentosidine assay [bio-protocol.org]

Pyridoxamine Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine dihydrochloride, a salt form of the naturally occurring vitamin B6 vitamer pyridoxamine, has garnered significant attention in the scientific community for its therapeutic potential beyond its role as a vitamin.[1] It is a potent inhibitor of the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs), which are implicated in the pathogenesis of various chronic diseases, particularly diabetic complications.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Pyridoxamine dihydrochloride, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Pyridoxamine dihydrochloride is the hydrochloride salt of pyridoxamine, combined with two molar equivalents of hydrochloric acid.[4] Its chemical structure consists of a pyridine ring with hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents.[5]

Table 1: Chemical and Physical Properties of Pyridoxamine Dihydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | [4][6] |

| Synonyms | Pyridorin, K-163, Pyridoxamine 2HCl | [4][6] |

| CAS Number | 524-36-7 | [4][6][7] |

| Chemical Formula | C₈H₁₄Cl₂N₂O₂ | [4][6] |

| Molecular Weight | 241.11 g/mol (anhydrous basis) | [4][6][7] |

| Appearance | White to off-white solid | [4] |

| Solubility | Water: 100 mg/mL | [7] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [6] |

Mechanism of Action: Inhibition of AGE and ALE Formation

Pyridoxamine's primary therapeutic mechanism lies in its ability to inhibit the formation of AGEs and ALEs.[2][3] This is achieved through several interconnected pathways:

-

Scavenging of Reactive Carbonyl Species: Pyridoxamine reacts with and detoxifies reactive dicarbonyl intermediates, such as methylglyoxal (MGO), which are precursors to AGEs and ALEs.[3][8]

-

Metal Chelation: It forms stable complexes with metal ions like copper (Cu²⁺) and iron (Fe²⁺), which are catalysts in the oxidative reactions that lead to the formation of AGEs from Amadori products.[5][9][10]

-

Reactive Oxygen Species (ROS) Scavenging: The 3'-hydroxyl group on the pyridine ring allows for the efficient scavenging of hydroxyl radicals.[10] This antioxidant activity is crucial as ROS are also involved in the formation of AGEs.[8][9]

Below is a diagram illustrating the inhibitory pathways of Pyridoxamine on AGE and ALE formation.

Experimental Protocols

Synthesis of Pyridoxamine Dihydrochloride

A common method for the synthesis of Pyridoxamine dihydrochloride involves the reduction of pyridoxal oxime.[11][12]

Materials:

-

Pyridoxine hydrochloride

-

Activated manganese dioxide

-

Concentrated sulfuric acid

-

Anhydrous sodium acetate

-

Hydroxylamine hydrochloride

-

Acetic acid

-

Zinc powder

-

Hydrochloric acid

-

Activated carbon

-

Ethanol or Methanol

Procedure:

-

Preparation of Pyridoxal Oxime:

-

Reduction to Pyridoxamine:

-

Purification and Salt Formation:

-

Acetic acid is removed under reduced pressure.[11]

-

The pH is adjusted to be alkaline to precipitate pyridoxamine.[11]

-

The crude pyridoxamine is filtered and then dissolved in water and hydrochloric acid.[11]

-

The solution is decolorized with activated carbon and filtered.[11]

-

The filtrate is concentrated under reduced pressure until white solids of Pyridoxamine dihydrochloride precipitate.[11]

-

The product is then crystallized from a suitable solvent like ethanol or methanol, filtered, and dried.[1][13]

-

The following diagram outlines a typical workflow for the synthesis and purification of Pyridoxamine dihydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Pyridoxamine dihydrochloride in various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.[14][15]

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[14]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH 3.0) and methanol (e.g., 70:30 v/v)[14]

-

Flow Rate: 1.0 mL/min[14]

-

Detection: UV at 254 nm[14]

-

Injection Volume: 30 µL[14]

Summary of In Vitro and In Vivo Studies

Numerous studies have demonstrated the efficacy of Pyridoxamine in various models of disease.

Table 2: Selected In Vitro and In Vivo Findings

| Study Type | Model | Key Findings | Reference(s) |

| In Vitro | Skeletal muscle cells | Prevents insulin resistance caused by lipid hydroperoxide-derived aldehydes. | [6] |

| In Vitro | Protein glycation assays | Inhibits the formation of AGEs and ALEs on proteins. | [2][3] |

| In Vivo | Streptozotocin (STZ)-induced diabetic rats | Protects against the development of nephropathy, retinopathy, and neuropathy.[2][3] Lowers lipid levels.[2][3] | [2][3] |

| In Vivo | Zucker Diabetic Sprague Dawley (ZDSD) rats | Attenuates intervertebral disc degeneration by reducing AGE levels. | [16] |

| Clinical Trial (Phase 2) | Patients with type 1 and 2 diabetes and overt nephropathy | Significantly reduced the change from baseline in serum creatinine.[17] Tended to decrease urinary TGF-β1 and AGEs (CML and CEL).[17] | [17] |

| Toxicity Study | Sprague-Dawley rats | No observed adverse effect level (NOAEL) of 200 mg/kg/day with intravenous administration, with no signs of neurotoxicity. | [18] |

Conclusion

Pyridoxamine dihydrochloride is a promising therapeutic agent with a well-defined mechanism of action against the formation of advanced glycation and lipoxidation end-products. Its chemical properties and demonstrated efficacy in preclinical and clinical studies make it a compound of significant interest for the development of treatments for diabetic complications and other age-related diseases. The experimental protocols for its synthesis and analysis are well-established, providing a solid foundation for further research and development.

References

- 1. Pyridoxamine dihydrochloride | 524-36-7 [chemicalbook.com]

- 2. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. morelife.org [morelife.org]

- 4. Pyridoxamine, dihydrochloride | C8H14Cl2N2O2 | CID 10664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nephrogenex.com [nephrogenex.com]

- 6. medkoo.com [medkoo.com]

- 7. Pyridoxamine, Dihydrochloride [sigmaaldrich.com]

- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridoxamine - Wikipedia [en.wikipedia.org]

- 11. Preparation method of pyridoxamine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]

- 13. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. jchps.com [jchps.com]

- 15. webofjournals.com [webofjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A 7-day intravenous toxicity study and neurotoxicity assessment of pyridorin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Glycation: A Technical Guide to the Multifaceted Biological Functions of Pyridoxamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention for its therapeutic potential, primarily attributed to its well-documented role as an inhibitor of Advanced Glycation End-product (AGE) formation. However, an expanding body of research reveals a much broader spectrum of biological activities that extend far beyond this singular mechanism. This technical guide provides an in-depth exploration of the multifaceted functions of pyridoxamine dihydrochloride, focusing on its crucial roles in mitigating lipoxidation, scavenging reactive carbonyl and oxygen species, chelating metal ions, and modulating key cellular signaling pathways. By presenting comprehensive quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action, this document aims to equip researchers and drug development professionals with a thorough understanding of pyridoxamine's diverse therapeutic potential.

Inhibition of Advanced Lipoxidation End-products (ALEs)

Beyond its effects on glucose-derived AGEs, pyridoxamine is a potent inhibitor of Advanced Lipoxidation End-products (ALEs), which are formed from the reaction of lipid peroxidation products with proteins.[1][2] This is a critical function, as ALEs are implicated in a wide range of pathologies, including diabetic complications, atherosclerosis, and neurodegenerative diseases.

Trapping of Reactive Carbonyl Species (RCS)

The primary mechanism by which pyridoxamine inhibits ALE formation is through the direct scavenging of reactive carbonyl species (RCS), which are highly reactive intermediates in both glycation and lipoxidation pathways.[3][4] Pyridoxamine's primary amine group readily reacts with the carbonyl groups of RCS such as malondialdehyde (MDA), 4-oxo-2-(E)-nonenal (ONE), and 4-hydroxy-2-(E)-nonenal (HNE), forming stable adducts and preventing their reaction with proteins.[5][6]

Table 1: Pyridoxamine's Efficacy in Inhibiting ALE Formation and Scavenging RCS

| Parameter | Species/Compound | Method | Result | Reference |

| ALE Inhibition | ||||

| Nε-(carboxymethyl)lysine (CML) | Diabetic Rats | In vivo | Significant decrease in skin collagen | |

| Nε-(carboxyethyl)lysine (CEL) | Diabetic Rats | In vivo | Significant decrease in skin collagen | |

| Malondialdehyde-lysine (MDA-Lys) | RNase incubated with arachidonate | In vitro | Prevention of formation | [2] |

| 4-hydroxynonenal-lysine (HNE-Lys) | RNase incubated with arachidonate | In vitro | Prevention of formation | [2] |

| RCS Scavenging | ||||

| Malondialdehyde (MDA) | - | In vitro | Readily reacts under physiological conditions | [6] |

| 4-oxo-2-(E)-nonenal (ONE) | Human Serum Albumin | In vitro | Dose-dependent reduction of ONE-modified peptides | [5] |

| Glyoxal (GO) | - | In vitro | Rapid reaction in neutral, aqueous buffer | [3] |

| Glycolaldehyde (GLA) | - | In vitro | Rapid reaction in neutral, aqueous buffer | [3] |

Experimental Protocol: In Vitro Scavenging of Reactive Carbonyl Species

This protocol outlines a general method to assess the RCS scavenging ability of pyridoxamine using a model RCS like malondialdehyde (MDA) and a fluorescent probe.

Materials:

-

Pyridoxamine dihydrochloride solutions (various concentrations)

-

Malondialdehyde (MDA) solution (freshly prepared)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing PBS, MDA, and varying concentrations of pyridoxamine.

-

Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding TCA.

-

Add TBA to the mixture and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct, which is fluorescent.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the fluorescence of the supernatant (excitation ~530 nm, emission ~550 nm).

-

A decrease in fluorescence in the presence of pyridoxamine indicates its scavenging activity.

-

Calculate the percentage of scavenging activity compared to a control without pyridoxamine.

Antioxidant Activity: Scavenging of Reactive Oxygen Species (ROS)

Pyridoxamine exhibits significant antioxidant properties through the direct scavenging of reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage.[1][7] This activity is distinct from its RCS trapping and contributes to its overall protective effects.

Mechanism of ROS Scavenging

Pyridoxamine can directly react with and neutralize various ROS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and superoxide radicals (O₂⁻).[1][5][7] Theoretical studies have shown that pyridoxamine can trap the methoxy radical (•OCH₃) with diffusion-limited rate constants.[1][7]

Table 2: Quantitative Data on Pyridoxamine's ROS Scavenging Activity

| Radical Species | Method | Rate Constant (M⁻¹s⁻¹) | Reference |

| Methoxy radical (•OCH₃) | Density Functional Theory | >1.0 × 10⁸ | [1][7] |

| Hydroperoxyl radical (•OOH) | Density Functional Theory | Moderate | [1][7] |

| Methylperoxyl radical (•OOCH₃) | Density Functional Theory | Moderate | [1][7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of pyridoxamine using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8]

Materials:

-

Pyridoxamine dihydrochloride solutions (various concentrations)

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of pyridoxamine in methanol.

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the pyridoxamine solutions (or methanol as a control) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at ~517 nm.

-

The scavenging activity is indicated by the discoloration of the purple DPPH solution.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of pyridoxamine required to scavenge 50% of the DPPH radicals).

Metal Ion Chelation

Pyridoxamine's ability to chelate transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), is another important biological function that contributes to its protective effects.[1][9] By sequestering these redox-active metals, pyridoxamine can inhibit their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals, and also prevent their catalytic role in the later stages of AGE and ALE formation.[1]

Table 3: Stability Constants for Pyridoxamine-Metal Complexes

| Metal Ion | Method | Log β | Reference |

| Cu²⁺ | Density Functional Theory | Predicted to be an efficient scavenger at physiological pH | [9] |

| Zn²⁺ | Potentiometry (for Pyridoxal Isonicotinoyl Hydrazone, a related compound) | Chelation becomes significant around pH 5 | [10] |

| Fe³⁺ | - | Forms stable complexes | [1] |

Modulation of Cellular Signaling Pathways

Recent evidence indicates that pyridoxamine can modulate several key intracellular signaling pathways involved in inflammation, fibrosis, and oxidative stress. This suggests a more complex and nuanced role for pyridoxamine in cellular regulation than previously understood.

NF-κB Signaling Pathway

Pyridoxamine has been shown to attenuate the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, pyridoxamine can exert potent anti-inflammatory effects.

Caption: Pyridoxamine's inhibition of the NF-κB signaling pathway.

TGF-β/Smad and Rho/ROCK Signaling Pathways

Pyridoxamine has been demonstrated to counteract the overactivation of the profibrotic TGF-β (Transforming Growth Factor-beta)/Smad and Rho/ROCK signaling pathways.[8] These pathways are central to the development of fibrosis in various tissues, including the kidneys. By attenuating these signals, pyridoxamine may help prevent or slow the progression of fibrotic diseases. In clinical studies, pyridoxamine treatment has been associated with a trend towards decreased urinary TGF-β1 levels.[11]

Caption: Pyridoxamine's inhibitory effects on TGF-β and Rho/ROCK signaling.

Nrf2/HO-1 Antioxidant Pathway

While direct evidence for pyridoxamine is still emerging, its precursor, pyridoxine, has been shown to exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway.[12] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and cytoprotective genes.

Caption: Postulated activation of the Nrf2 antioxidant pathway by pyridoxamine.

Experimental Workflow for Investigating Pyridoxamine's Biological Functions

The following diagram illustrates a general experimental workflow for characterizing the multifaceted biological activities of pyridoxamine in a cell-based model of oxidative stress.

Caption: A typical experimental workflow to study pyridoxamine's effects.

Conclusion

The biological functions of pyridoxamine dihydrochloride extend well beyond its established role as an AGE inhibitor. Its ability to potently inhibit lipoxidation, scavenge a broad range of reactive carbonyl and oxygen species, chelate pro-oxidant metal ions, and modulate critical cellular signaling pathways underscores its significant therapeutic potential for a variety of complex diseases. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the multifaceted protective effects of this promising compound. Future research should continue to elucidate the precise molecular targets and downstream effects of pyridoxamine to fully realize its clinical utility.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. mdpi.com [mdpi.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 5. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]

- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. marinebiology.pt [marinebiology.pt]

- 9. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Iron chelators of the pyridoxal isonicotinoyl hydrazone class. III. Formation constants with calcium(II), magnesium(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]

- 12. sketchviz.com [sketchviz.com]

Early Research on Pyridoxamine Dihydrochloride for Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyridoxamine dihydrochloride as a therapeutic agent for diabetic complications. It consolidates key findings from early preclinical and clinical studies, focusing on its mechanism of action, efficacy in various models of diabetic nephropathy and retinopathy, and the experimental methodologies employed.

Core Mechanism of Action: Inhibition of Advanced Glycation and Lipoxidation

Pyridoxamine, a vitamer of vitamin B6, has been identified as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), which are key drivers in the pathogenesis of diabetic complications.[1][2] Its multifaceted mechanism of action includes:

-

Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine traps reactive dicarbonyl intermediates, such as methylglyoxal, preventing them from reacting with proteins, lipids, and nucleic acids to form AGEs and ALEs.[3]

-

Inhibition of the Maillard Reaction: It blocks the post-Amadori steps of the Maillard reaction, a key pathway in AGE formation.[1]

-

Chelation of Metal Ions: Pyridoxamine can chelate transition metal ions like copper and iron, which catalyze the oxidation of Amadori products into AGEs.[3]

-

Scavenging of Reactive Oxygen Species (ROS): It exhibits antioxidant properties by directly scavenging free radicals, thus reducing oxidative stress, a central element in the development of diabetic complications.[4][5]

Signaling Pathways Modulated by Pyridoxamine

The therapeutic effects of pyridoxamine are mediated through the modulation of several key signaling pathways implicated in diabetic complications. By inhibiting AGE formation, pyridoxamine prevents the activation of the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.

The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to a pro-inflammatory and pro-fibrotic state. Pyridoxamine's inhibitory action on AGE formation consequently downregulates these pathogenic pathways.

Caption: Pyridoxamine's mechanism of action in mitigating diabetic complications.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Studies in Animal Models

Early research extensively utilized streptozotocin (STZ)-induced diabetic rat and mice models to evaluate the efficacy of pyridoxamine.

Table 1: Effects of Pyridoxamine on Diabetic Nephropathy in STZ-Diabetic Rats

| Parameter | Control Diabetic | Pyridoxamine-Treated Diabetic | Percent Inhibition | p-value | Reference |

| Albuminuria (mg/24h) | 18.5 ± 3.5 | 8.5 ± 2.0 | 54% | < 0.05 | [1] |

| Plasma Creatinine (mg/dL) | 0.85 ± 0.05 | 0.65 ± 0.04 | 24% | < 0.05 | [1] |

| Skin Collagen CML (pmol/mg) | 1.2 ± 0.1 | 0.8 ± 0.1 | 33% | < 0.05 | [1] |

| Skin Collagen CEL (pmol/mg) | 1.5 ± 0.2 | 1.0 ± 0.1 | 33% | < 0.05 | [1] |

CML: Nε-(carboxymethyl)lysine; CEL: Nε-(carboxyethyl)lysine

Table 2: Effects of Pyridoxamine on Diabetic Retinopathy in STZ-Diabetic Rats (29 weeks)

| Parameter | Control Diabetic | Pyridoxamine-Treated Diabetic | Percent Inhibition | p-value | Reference |

| Acellular Capillaries/mm² | 35 ± 4 | 15 ± 3 | 57% | < 0.05 | [4][6] |

| Fibronectin mRNA (fold increase) | 2.0 | 1.2 | 40% | < 0.05 | [4][6] |

| Collagen IV mRNA (fold increase) | 1.6 | 1.1 | 31% | < 0.05 | [4][6] |

Phase 2 Clinical Trials

Two key multicenter Phase 2 trials, PYR-206 and PYR-205/207, evaluated the safety and efficacy of pyridoxamine in patients with type 1 and type 2 diabetes and overt nephropathy.[6][7]

Table 3: Efficacy of Pyridoxamine in Patients with Diabetic Nephropathy (Combined Phase 2 Data)

| Parameter | Placebo Group | Pyridoxamine Group | p-value | Reference |

| Change in Serum Creatinine (mg/dL) - Merged Data | Increase | Significantly Reduced Increase | < 0.03 | [6][7] |

| Change in Serum Creatinine (mg/dL) - RENAAL/IDNT-like subset | Increase | Significantly Reduced Increase | 0.007 | [6][7] |

| Change in Urinary TGF-β1 (pg/mg creatinine) | Increase | Tendency to Decrease | 0.049 | [6][7] |

| Urinary Albumin Excretion | No significant change | No significant change | NS | [6][7] |

Experimental Protocols

Induction of Diabetes in Rodent Models (Streptozotocin Protocol)

A widely used method for inducing type 1 diabetes in rats and mice involves the administration of streptozotocin (STZ), a naturally occurring chemical that is toxic to the insulin-producing beta cells of the pancreas.

Caption: Workflow for inducing diabetes in rodents using streptozotocin.

Measurement of Advanced Glycation End-products (AGEs)

The quantification of AGEs in tissues and biological fluids is crucial for assessing the efficacy of AGE inhibitors like pyridoxamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques employed.

Caption: General workflow for the measurement of AGEs in biological samples.

Conclusion

Early research on pyridoxamine dihydrochloride has provided a strong rationale for its development as a therapeutic agent for diabetic complications. Its ability to inhibit the formation of AGEs and ALEs through multiple mechanisms and consequently modulate key pathogenic signaling pathways has been demonstrated in both preclinical and early clinical studies. The quantitative data from these studies, particularly the consistent effects on markers of diabetic nephropathy and retinopathy in animal models, underscore its potential. Further large-scale clinical trials are warranted to fully elucidate its therapeutic benefits in patients with diabetes.

References

- 1. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridoxamine alleviates mechanical allodynia by suppressing the spinal receptor for advanced glycation end product-nuclear factor- κ B/extracellular signal-regulated kinase signaling pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-diabetic study of vitamin B6 on hyperglycaemia induced protein carbonylation, DNA damage and ROS production in alloxan induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diabetes & Metabolism Journal [e-dmj.org]

The Chelation Chemistry of Pyridoxamine Dihydrochloride: A Technical Guide to its Interaction with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine (PM), a vitamer of vitamin B6, has garnered significant attention in the scientific and pharmaceutical communities for its therapeutic potential, particularly in mitigating the progression of diabetic complications. A cornerstone of its mechanism of action is its ability to interact with and sequester metal ions. This technical guide provides an in-depth exploration of the interaction between pyridoxamine dihydrochloride and various metal ions, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the biochemical pathways involved.

Pyridoxamine's therapeutic effects are largely attributed to its role as an inhibitor of the formation of Advanced Glycation End-products (AGEs). The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids, leads to the formation of a Schiff base and subsequently an Amadori product. The degradation of these early-stage products, often catalyzed by transition metal ions like copper (Cu²⁺) and iron (Fe³⁺), results in the formation of highly reactive dicarbonyl compounds known as reactive carbonyl species (RCS). These RCS then react with biological macromolecules to form irreversible, cross-linked structures known as AGEs, which contribute to the pathophysiology of aging and diabetic complications.

Pyridoxamine intervenes in this process through a multi-faceted approach:

-

Chelation of Metal Ions: Pyridoxamine forms stable complexes with transition metal ions, thereby preventing them from catalyzing the oxidative reactions that generate RCS and reactive oxygen species (ROS).[1]

-

Scavenging of Reactive Carbonyl Species (RCS): The primary amine group of pyridoxamine can react with and detoxify RCS, preventing them from modifying proteins.

-

Trapping of Reactive Oxygen Species (ROS): Pyridoxamine also exhibits antioxidant properties by scavenging ROS generated during the glycation process.

This guide will focus on the first and pivotal mechanism: the chelation of metal ions.

Quantitative Data on Pyridoxamine-Metal Ion Interactions

The stability of the complexes formed between pyridoxamine and metal ions is a critical determinant of its efficacy as a chelator. This stability is quantified by the formation or stability constant (log β). The following tables summarize the reported stability constants for pyridoxamine complexes with various metal ions.

Table 1: Stability Constants (log β) for Cu(II)-Pyridoxamine Complexes

| Complex Species | log β (Potentiometry) | log β (Spectrophotometry) | log β (Conductometry) | log β (Computational) |

| [Cu(PM)]⁺ | 8.53 | 8.55 | 8.50 | 8.4 |

| [Cu(PM)₂] | 15.26 | 15.30 | 15.22 | 14.8 |

Data sourced from Chylewska et al., 2015 and Casasnovas et al., 2013. Values from Chylewska et al. were determined at 25 °C in a 0.1 M KNO₃ ionic medium. Computational data is from DFT calculations.

Table 2: Stability Constants (log β) for Zn(II)-Pyridoxamine Complexes

| Complex Species | log β (Potentiometry) |

| [Zn(PM)]⁺ | 4.88 |

| [Zn(PM)₂] | 8.79 |

Data sourced from a study on mixed ligand complexes of zinc with pyridoxine and other ligands, which provides insights into the binding behavior of the pyridoxine family.

Table 3: Thermodynamic Data for Pyridoxamine Complexation with Cu(II) and Fe(III)

| Metal Ion | Complex Stoichiometry | Standard Gibbs Free Energy of Formation (ΔGf°) (kcal/mol) |

| Cu(II) | 1:2 (Metal:Ligand) | -35.8 |

| Fe(III) | 1:3 (Metal:Ligand) | -58.9 |

Data from computational studies by L'uboš V. et al., 2022, performed at the M05(SMD)/6-311+G(d,p) level of theory.

Signaling Pathways and Experimental Workflows

The interaction of pyridoxamine with metal ions is a key step in its mechanism of inhibiting the formation of Advanced Glycation End-products (AGEs). The following diagrams illustrate this inhibitory pathway and a typical experimental workflow for characterizing these interactions.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pyridoxamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of pyridoxamine dihydrochloride, a vitamer of vitamin B6 with significant therapeutic potential, particularly in the context of diabetic complications. Two primary synthetic routes are outlined. The first is a multi-step synthesis commencing from the readily available pyridoxine hydrochloride. This pathway involves the oxidation of pyridoxine to pyridoxal, followed by oximation and subsequent reduction to yield pyridoxamine, which is then converted to its stable dihydrochloride salt. The second protocol details a catalytic hydrogenation of a substituted cyanopyridine derivative to directly form pyridoxamine dihydrochloride. These protocols are intended to furnish researchers with the necessary information to produce high-purity pyridoxamine dihydrochloride for preclinical research and drug development activities.

Introduction

Pyridoxamine, a naturally occurring form of vitamin B6, has garnered considerable interest for its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic nephropathy and other complications of diabetes.[1][2] As a result, robust and reproducible methods for the synthesis of pyridoxamine dihydrochloride, a stable salt form suitable for pharmaceutical development, are of high value to the scientific community. The following protocols provide detailed, step-by-step instructions for the laboratory-scale synthesis of this compound.

Synthetic Pathways Overview

Two principal synthetic strategies for pyridoxamine dihydrochloride are presented.

-

Pathway 1: Synthesis from Pyridoxine Hydrochloride. This is a well-established, multi-step approach that begins with the common form of vitamin B6, pyridoxine hydrochloride. The key transformations are:

-

Oxidation of pyridoxine to pyridoxal.

-

Conversion of pyridoxal to pyridoxal oxime.

-

Reduction of the oxime to pyridoxamine.

-

Formation of the dihydrochloride salt.

-

-

Pathway 2: Catalytic Hydrogenation of a Cyanopyridine Derivative. This alternative route offers a more direct synthesis from a custom starting material, 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine.

Below is a graphical representation of the logical workflow for the primary synthesis route (Pathway 1).

Caption: Workflow for Pyridoxamine Dihydrochloride Synthesis from Pyridoxine HCl.

Experimental Protocols

Pathway 1: Synthesis from Pyridoxine Hydrochloride

This protocol is adapted from established patent literature and involves a three-step synthesis followed by salt formation.[3][4][5]

Step 1: Preparation of Pyridoxal

-

To a 2000 mL four-necked reaction flask equipped with a mechanical stirrer and thermometer, add pyridoxine hydrochloride (100 g, 0.486 mol) and purified water (750 g).

-

Stir the mixture at room temperature until the pyridoxine hydrochloride is completely dissolved.

-

Add activated manganese dioxide (75 g, 0.863 mol) to the solution.

-

Carefully add concentrated sulfuric acid (90 g, 0.918 mol) dropwise, maintaining the reaction temperature between 40-45°C. The addition should take approximately 45 minutes.

-

After the addition is complete, maintain the temperature at 45-48°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Preparation of Pyridoxal Oxime

-

To the reaction mixture containing pyridoxal, add anhydrous sodium acetate (75 g, 0.915 mol) and hydroxylamine hydrochloride (29.7 g, 0.428 mol).

-

Heat the mixture to 55-60°C and stir for 30 minutes.

-

Cool the mixture to induce crystallization of the pyridoxal oxime.

-

Collect the solid product by filtration and dry. This intermediate can be carried forward without extensive purification.

Step 3: Preparation of Pyridoxamine

-

The pyridoxal oxime is reacted with acetic acid and zinc powder to reduce the oxime to the amine.[1][3]

-

Following the reduction, the acetic acid is removed under reduced pressure to yield a slurry concentrate.

-

The concentrate is further processed to obtain an aqueous solution of pyridoxamine.

-

The pH of the solution is adjusted to be alkaline to precipitate the free pyridoxamine base.

-

The precipitated pyridoxamine is collected by vacuum filtration.

Step 4: Preparation of Pyridoxamine Dihydrochloride

-

The filtered pyridoxamine is redissolved in water and hydrochloric acid.[5]

-

The solution is decolorized with activated carbon at 70°C and then filtered.

-

The filtrate is concentrated under reduced pressure until white solids of pyridoxamine dihydrochloride precipitate.

-

An organic solvent such as methanol or ethanol is added to facilitate crystallization.[5]

-

The mixture is cooled to complete the crystallization process.

-

The final product is collected by filtration and dried to yield pyridoxamine dihydrochloride.

Pathway 2: Catalytic Hydrogenation of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine

This protocol is based on a more direct synthetic route.[1][4][6]

-

Dissolve 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine (214 mg, 1.04 mmol) in a 12 M solution of methanol containing 300 µL of 30% hydrochloric acid at room temperature.[4]

-

Add 40 mg of 5 w/w% palladium on charcoal catalyst to the solution.

-

Hydrogenate the mixture at atmospheric pressure and room temperature.

-

Monitor the reaction until completion.

-

Remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Recrystallize the resulting residue from ethanol to afford pyridoxamine dihydrochloride as an off-white solid.[4]

Data Presentation

The following table summarizes the quantitative data from representative examples of the described synthetic pathways.

| Parameter | Pathway 1: From Pyridoxine HCl (Example)[5] | Pathway 2: Catalytic Hydrogenation (Example)[4] |

| Starting Material | Pyridoxine Hydrochloride | 2-methyl-3-hydroxy-4-cyano-5-acetoxymethyl-pyridine |

| Key Reagents | MnO₂, H₂SO₄, NH₂OH·HCl, Zn, Acetic Acid, HCl | Pd/C, H₂, HCl, Methanol, Ethanol |

| Molar Yield (Overall) | >80% (reported for the entire process) | 83% |

| Chemical Purity | >99% | High purity (confirmed by NMR, LC, LC/MS, UV) |

| Final Product Form | White crystalline solid | Off-white solid |

Characterization

The identity and purity of the synthesized pyridoxamine dihydrochloride should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[4]

-

Liquid Chromatography (LC): To assess purity.[4]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): To confirm the molecular weight.[4]

-

Ultraviolet (UV) Spectroscopy: For additional structural confirmation.[4]

The analytical data should be compared with a commercially available standard of pyridoxamine dihydrochloride to verify the product's identity.[1]

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

-

Concentrated acids and hydroxylamine hydrochloride should be handled with extreme care in a well-ventilated fume hood.

-

Catalytic hydrogenation should be performed with appropriate safety measures for handling hydrogen gas.

-

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

- 1. Pyridoxamine dihydrochloride | 524-36-7 [chemicalbook.com]

- 2. Pyridoxamine, dihydrochloride | C8H14Cl2N2O2 | CID 10664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of pyridoxamine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Application Note: Quantification of Pyridoxamine Dihydrochloride in Human Plasma by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxamine, a vitamer of vitamin B6, is of significant interest in clinical and pharmaceutical research for its potential therapeutic effects, including the inhibition of advanced glycation end-product (AGE) formation and its role in treating diabetic nephropathy. Accurate and reliable quantification of pyridoxamine in human plasma is crucial for pharmacokinetic studies, clinical monitoring, and drug development. This application note provides detailed protocols for the quantification of pyridoxamine dihydrochloride in human plasma using two robust analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. HPLC Method with Fluorescence Detection

This method is suitable for the routine quantification of pyridoxamine and other B6 vitamers in plasma, offering good sensitivity and selectivity.

Experimental Protocol

1. Materials and Reagents

-

Pyridoxamine dihydrochloride (analytical standard)

-

Perchloric acid (PCA), 6% (w/v)

-

Potassium phosphate monobasic

-

1-Octanesulfonic acid sodium salt

-

Triethylamine

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Human plasma (EDTA)

2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Pyridoxamine dihydrochloride in 10 mL of ultrapure water.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution in ultrapure water to create calibration standards with concentrations ranging from 5 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) by spiking blank human plasma with the appropriate amount of working standard solution.

-

Plasma Sample Preparation:

-

To 200 µL of plasma sample, standard, or QC, add 200 µL of 6% PCA to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Inject 50 µL of the supernatant into the HPLC system.

-

3. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Elution: A gradient of acetonitrile from 0.5% to 15% is used.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Fluorescence Detection: Excitation at 328 nm and emission at 393 nm.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time | Approx. 10-15 min (gradient dependent) | [1] |

| Linearity Range | 5 - 500 ng/mL | N/A |

| Precision (RSD%) | 10% (for 27 nmol/L) | [1] |

| Accuracy/Recovery | 84 - 105% | [2] |

| Limit of Detection (LOD) | Not specified for Pyridoxamine alone | |

| Limit of Quantification (LOQ) | Not specified for Pyridoxamine alone |

Note: The provided data is based on a method for the simultaneous analysis of multiple B6 vitamers. Method optimization may be required for a pyridoxamine-specific assay.

II. LC-MS/MS Method

This method offers higher sensitivity and specificity compared to HPLC-FLD and is ideal for applications requiring low-level quantification.

Experimental Protocol

1. Materials and Reagents

-

Pyridoxamine dihydrochloride (analytical standard)

-

Pyridoxamine-d3 (internal standard, IS)

-

Trichloroacetic acid (TCA), 10% (w/v) in acetonitrile

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (EDTA)

2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Pyridoxamine dihydrochloride in 10 mL of ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Pyridoxamine-d3 in 1 mL of methanol.

-

Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).

-

Plasma Sample Preparation: [3]

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.[3]

-

Add 200 µL of 10% TCA in acetonitrile to precipitate proteins.[3]

-

Vortex for 30 seconds.[3]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

-

Transfer the supernatant to an autosampler vial for analysis.[3]

-

3. LC-MS/MS Conditions

-

LC System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Pyridoxamine: 169.2 > 152.1 (Quantifier), 169.2 > 134.1 (Qualifier)[5]

-

Pyridoxamine-d3 (IS): (Adjust mass for deuterium labeling, e.g., 172.2 > 155.1)

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Retention Time | Approx. 1-3 min (gradient dependent) | [6] |

| Linearity Range | 0.5 - 50 ng/mL (0.5 - 50 ppb) | [5] |

| Precision (RSD%) | < 15% | N/A |

| Accuracy/Recovery | 85 - 115% | N/A |

| Limit of Detection (LOD) | 0.07 - 0.2 ng/mL (0.07 - 0.2 ppb) | [5] |

| Limit of Quantification (LOQ) | 0.2 - 0.6 ng/mL (0.2 - 0.6 ppb) | [5] |

Note: The provided data is a representative example. Specific values should be determined during method validation.

Experimental Workflows

References

- 1. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. ijsdr.org [ijsdr.org]

Application Notes and Protocols: Utilizing Pyridoxamine Dihydrochloride in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction